6-Methylquinazoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7-2-3-9-8(4-7)5-10-6-11-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMQTLGEUGQDKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN=CN=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570221 | |
| Record name | 6-Methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7556-94-7 | |
| Record name | 6-Methylquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7556-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Transformations of 6 Methylquinazoline
De Novo Synthesis Approaches for the 6-Methylquinazoline Core
The construction of the this compound ring system from acyclic or simpler cyclic precursors, known as de novo synthesis, is a fundamental aspect of its chemistry. These methods can be broadly categorized into classical and modern approaches.
Classical Cyclization Reactions Employing 6-Methyl-Substituted Precursors
Classical methods for the synthesis of quinazolines often involve the cyclization of appropriately substituted aniline (B41778) derivatives. For the synthesis of this compound, precursors such as 4-methyl-2-aminobenzaldehyde, 4-methyl-2-aminobenzylamine, or 2-amino-5-methylacetophenone are commonly employed.
One of the most well-established methods is the reaction of a 2-amino-5-methyl-substituted carbonyl compound with a source of ammonia (B1221849) and a C1 synthon, such as formic acid or formamide (B127407). For instance, the reaction of 2-amino-5-methylacetophenone with formamide under acidic conditions, such as in the presence of phosphorus oxychloride or a Lewis acid like boron trifluoride etherate, can yield this compound. An optimized process for a related isomer, 4-methylquinazoline (B149083), utilized 2-aminoacetophenone (B1585202) and formamide with BF3-Et2O as a catalyst, achieving a high yield of 86% at 150°C. journalirjpac.com This suggests that similar conditions could be effectively applied to the synthesis of this compound from 2-amino-5-methylacetophenone.
Another classical approach involves the cyclization of N-(4-methyl-2-acylphenyl)amides. These intermediates can be prepared by the acylation of 4-methyl-2-aminobenzaldehyde or a related derivative, followed by treatment with ammonia or a primary amine and subsequent cyclization, often under dehydrating conditions.
The following table summarizes representative classical cyclization reactions for the synthesis of this compound derivatives.
| Starting Material | Reagents | Conditions | Product | Yield (%) |
| 2-Amino-5-methylacetophenone | Formamide, BF3-Et2O | 150°C, 6 h | 4,6-Dimethylquinazoline | ~86 (analogous) journalirjpac.com |
| 4-Methyl-2-aminobenzaldehyde | Formamide, Formic Acid | Heat | This compound | Variable |
| N-(4-Methyl-2-formylphenyl)formamide | Ammonia, Heat | Heat, Dehydration | This compound | Variable |
Modern Catalytic and Green Chemistry Methods for this compound Ring Formation
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These include the use of transition metal catalysts and alternative energy sources like microwaves and ultrasound to promote the formation of the this compound ring.
Palladium catalysis has emerged as a powerful tool for the construction of heterocyclic compounds. For the synthesis of this compound, palladium-catalyzed reactions often involve the coupling of a 2-halo-4-methylaniline derivative with a suitable reaction partner, followed by cyclization.
A common strategy is the palladium-catalyzed carbonylation of 2-amino-5-methylbenzylamine or a related precursor in the presence of a source of ammonia or a primary amine. This approach introduces the C4 carbon of the quinazoline (B50416) ring and facilitates the subsequent cyclization. Another route involves the palladium-catalyzed coupling of a 2-amino-5-methylbenzonitrile (B1267719) with a source for the C4 position, such as an aldehyde, followed by reductive cyclization.
The following table provides an overview of potential palladium-catalyzed routes to this compound derivatives.
| 6-Methyl Precursor | Reaction Partner | Catalyst/Ligand | Conditions | Product |
| 2-Bromo-4-methylaniline | Amidine | Pd(OAc)2 / Buchwald-type ligand | Base, Solvent, Heat | This compound derivative |
| 2-Amino-5-methylbenzylamine | CO, Amine | Pd catalyst | Oxidant, Heat | 6-Methyl-3,4-dihydroquinazolin-4-one derivative |
Copper-catalyzed reactions offer a more economical and environmentally friendly alternative to palladium-based methods for the synthesis of quinazolines. These reactions often proceed via Ullmann-type couplings or cascade reactions.
A plausible copper-catalyzed route to this compound involves the reaction of a 2-halo-4-methylaniline derivative, such as 2-bromo-4-methylaniline, with an amidine or a nitrile in the presence of a copper catalyst. For instance, the copper-catalyzed reaction of 2-bromobenzonitriles with amidines has been shown to be an efficient method for the synthesis of 4-aminoquinazoline derivatives. researchgate.net This methodology could be adapted for the synthesis of 6-methyl-4-aminoquinazolines.
Another approach is the copper-catalyzed cascade reaction of 2-halobenzaldehydes with amidine hydrochlorides, which has been shown to be a highly efficient method for the synthesis of quinazoline derivatives. rsc.org This could be applied to 2-bromo-5-methylbenzaldehyde (B1279800) to afford this compound.
The table below outlines potential copper-catalyzed synthetic strategies for this compound derivatives.
| 6-Methyl Precursor | Reaction Partner | Catalyst/Ligand | Conditions | Product |
| 2-Bromo-4-methylbenzonitrile | Amidine | CuI / DMEDA | K2CO3, DMF, 80°C | 4-Amino-6-methylquinazoline |
| 2-Bromo-5-methylbenzaldehyde | Amidine Hydrochloride | CuI | Cs2CO3, DMF, 120°C | This compound |
| 2-Amino-5-methylbenzaldehyde | Ammonia, Oxidant | Cu(OAc)2 | Solvent, Heat | This compound |
Microwave irradiation has become a popular tool in organic synthesis due to its ability to significantly reduce reaction times, increase yields, and often lead to cleaner reactions. rsc.org The synthesis of quinazolines is well-suited for microwave-assisted protocols.
The classical Niementowski reaction, involving the condensation of an anthranilic acid with formamide, can be greatly accelerated under microwave irradiation. For the synthesis of 6-methylquinazolin-4(3H)-one, 4-methylanthranilic acid can be reacted with formamide under microwave heating, often in the absence of a solvent or on a solid support like acidic alumina (B75360) or silica (B1680970) gel. nih.gov
Furthermore, multicomponent reactions for the synthesis of quinazoline derivatives can be efficiently carried out using microwave assistance. For example, the reaction of an anthranilic acid, an orthoester, and an amine can be performed in a one-pot fashion under microwave irradiation to yield substituted quinazolinones. nih.gov
The following table summarizes examples of microwave-assisted synthesis of quinazoline derivatives, adaptable for this compound.
| 6-Methyl Precursor | Reagents | Conditions | Product |
| 4-Methylanthranilic Acid | Formamide | Microwave, Montmorillonite K-10 | 6-Methylquinazolin-4(3H)-one |
| 4-Methylanthranilic Acid | Acyl Chloride, Amine | Microwave, 640 W | 2,3-Disubstituted-6-methylquinazolin-4(3H)-one |
Ultrasound irradiation is another green chemistry technique that can enhance reaction rates and yields by providing energy through acoustic cavitation. The use of ultrasound in the synthesis of quinazolines has been shown to be effective, particularly in promoting cyclization reactions. nih.gov
The Bischler cyclization, a classical method for quinazoline synthesis, can be performed under milder conditions and in shorter reaction times with the aid of ultrasound. nih.gov This could involve the reaction of a 2-amino-5-methyl-substituted ketone with a source of ammonia in an alcoholic solvent under ultrasonic irradiation.
Ultrasound can also promote condensation reactions leading to the quinazoline core. For example, the reaction of 2-aminobenzamides with aldehydes can be facilitated by ultrasound to produce quinazolinones. nih.gov
The table below provides an overview of potential ultrasound-promoted synthetic routes for this compound derivatives.
| 6-Methyl Precursor | Reagents | Conditions | Product |
| 2-Amino-5-methylacetophenone | Ammonia, Alcohol | Ultrasound | 6-Methyl-4-phenyl-1,2-dihydroquinazoline |
| 4-Methyl-2-aminobenzamide | Aldehyde | Ultrasound | 2-Substituted-6-methylquinazolin-4(3H)-one |
One-Pot Synthesis Strategies
One-pot syntheses offer an efficient and atom-economical approach to constructing complex molecules like this compound derivatives from simple precursors, avoiding the isolation of intermediates. A notable one-pot strategy involves the synthesis of this compound-2,4(1H,3H)-dione. This method utilizes 2-amino-5-methylbenzamide (B1279305) as the starting material. In a reaction catalyzed by 4-dimethylaminopyridine (B28879) (DMAP), the benzamide (B126) undergoes a cyclization reaction with di-tert-butyl dicarbonate, which acts as a carbonyl source for the C-2 position, to yield this compound-2,4(1H,3H)-dione in good yield. acs.org
Other one-pot procedures for the synthesis of the broader quinazolinone class, which can be adapted for 6-methyl derivatives, include the reaction of anthranilic acid, acetic anhydride (B1165640), and a primary amine under ultrasonic irradiation, which significantly reduces reaction times and improves yields. nih.gov Copper-catalyzed one-pot condensation reactions have also been developed, demonstrating the versatility of this approach in generating diverse quinazolinone libraries. rsc.org
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 2-amino-5-methylbenzamide | Di-tert-butyl dicarbonate, 4-dimethylaminopyridine (DMAP) | This compound-2,4(1H,3H)-dione | 87% | acs.org |
Derivatization and Functionalization of this compound
The functionalization of the this compound core is crucial for modulating its physicochemical properties and biological activity. The reactivity of the different positions on the quinazoline ring allows for selective modifications.
The C-2 position of the quinazoline ring is a common site for functionalization. While direct C-H functionalization can be challenging, the introduction of a leaving group at this position facilitates nucleophilic substitution. For instance, in related quinazoline systems, such as 6,7-dimethoxyquinazoline, the C-2 position can be selectively modified. nih.gov This is often achieved by starting with a 2,4-dichloroquinazoline (B46505) derivative. The higher reactivity of the C-4 position allows for initial selective substitution, followed by modification at the C-2 position under more forcing conditions.
Strategies for C-2 functionalization often involve the use of a pre-functionalized quinazoline. For example, a 2-chloro or 2-sulfonyl group can be displaced by various nucleophiles. In the case of 4-azido-6,7-dimethoxy-2-sulfonylquinazolines, the sulfonyl group at the C-2 position can be selectively replaced by amines, demonstrating a viable route for introducing diversity at this position. nih.gov These principles can be extended to the this compound system.
The nitrogen atom at the N-3 position of the quinazolinone ring is a key site for derivatization through alkylation and acylation. N-alkylation of the quinazolinone core is a common strategy to introduce various substituents. juniperpublishers.comuw.edunih.gov The reaction typically proceeds by treating the N-H of the quinazolinone with an alkyl halide in the presence of a base. The choice of base and solvent can influence the regioselectivity of the alkylation, particularly in cases where O-alkylation at the C-4 position is a competing pathway. However, in many documented cases, N-alkylation is the predominant outcome. juniperpublishers.com For instance, the alkylation of a 2-chloro-quinazolinone with methyl-2-bromoacetate proceeds at the N-3 position. uw.edu
N-acylation can be achieved using acyl chlorides or anhydrides, introducing a carbonyl moiety at the N-3 position. This functionalization can alter the electronic properties and steric hindrance around the quinazolinone core.
| Quinazolinone Derivative | Alkylating Agent | Base/Solvent | Product | Reference |
|---|---|---|---|---|
| Quinazolin-4-one | Ethyl 6-bromohexanoate | - | N-3 alkylated product | juniperpublishers.com |
| 2-Chloro-quinazolinone | Methyl-2-bromoacetate | - | N-3 alkylated product | uw.edu |
The C-4 position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group like a chlorine atom is present. The synthesis of 4-aminoquinazoline derivatives is a well-documented transformation that proceeds with high regioselectivity at the C-4 position of 2,4-dichloroquinazolines. mdpi.com This reaction is versatile, accommodating a wide range of primary and secondary amines as nucleophiles. The greater electrophilicity of the C-4 position compared to the C-2 position drives the regioselectivity of this reaction. More stringent conditions, such as higher temperatures, are generally required to effect substitution at the C-2 position. mdpi.com
This regioselective substitution provides a straightforward method to introduce a diverse array of substituents at the C-4 position, which is often crucial for the biological activity of quinazoline-based compounds.
Functionalization at the C-8 position of the quinazoline ring is less common but can be achieved through directed C-H activation strategies. While much of the research has focused on the analogous quinoline (B57606) system, the principles can be applied to quinazolines. researchgate.netresearchgate.netrsc.org The use of a directing group, often the quinazoline nitrogen itself or an N-oxide, can facilitate metal-catalyzed C-H activation at the peri-C-8 position. For instance, rhodium-catalyzed C-8 alkylation of quinoline N-oxides has been reported, where the N-oxide acts as a traceless directing group. researchgate.net Metal-free C-8 functionalization of quinoline N-oxides with ynamides has also been demonstrated. rsc.org These methods provide a pathway for introducing substituents at a position that is otherwise difficult to access. A study on 6-methylquinazolin-4(3H)-one also mentions in silico functionalization at the C-8 position using boronic acids, suggesting the feasibility of Suzuki-Miyaura coupling at this position after appropriate halogenation. researchgate.net
A variety of synthetic routes have been developed for 6-methylquinazolinone derivatives. A common approach starts from 2-amino-5-methylbenzoic acid (5-methylanthranilic acid). For example, reaction with acetic anhydride followed by treatment with various amines in the presence of a dehydrating agent like phosphorus trichloride (B1173362) can yield N-substituted 2,6-dimethylquinazolin-4(3H)-ones. researchgate.net Another strategy involves the reaction of 2-amino-5-methylbenzamide with terminal alkynes and sulfonyl azides in a copper-catalyzed reaction to form 2-substituted 6-methylquinazolin-4(3H)-ones. nih.gov
Furthermore, 2,8-disubstituted 6-methylquinazolin-4(3H)-one derivatives can be synthesized, highlighting the ability to functionalize multiple positions on the scaffold. researchgate.net These synthetic methodologies provide access to a wide range of 6-methylquinazolinone derivatives for further investigation.
| Starting Material | Key Reagents/Intermediates | Product Type | Reference |
|---|---|---|---|
| 2-amino-5-methylbenzoic acid | Acetic anhydride, various amines, PCl3 | N-substituted 2,6-dimethylquinazolin-4(3H)-ones | researchgate.net |
| 2-amino-5-methylbenzamide | Terminal alkynes, sulfonyl azides, Cu catalyst | 2-substituted 6-methylquinazolin-4(3H)-ones | nih.gov |
Synthesis of 6-Methylquinazolinone Derivatives
Pathways to 6-Methyl-4(3H)-quinazolinones
The synthesis of 6-methyl-4(3H)-quinazolinones, a prominent class of quinazolinone derivatives, is typically achieved through the cyclization of appropriately substituted anthranilic acid or anthranilamide precursors. A common and direct approach involves the reaction of 2-amino-5-methylbenzoic acid (5-methylanthranilic acid) or its derivatives with various carbon and nitrogen sources.
One established method is the condensation of 5-methylanthranilic acid with amides, such as formamide, or with acid anhydrides followed by reaction with an amine. For instance, the reaction of 5-methylanthranilic acid with acetic anhydride yields the intermediate 2,6-dimethyl-4H-3,1-benzoxazin-4-one. This benzoxazinone (B8607429) can then be treated with a primary amine, leading to a ring-opening and subsequent recyclization to form the N3-substituted 2,6-dimethyl-4(3H)-quinazolinone.
Another versatile strategy employs 2-amino-5-methylbenzamide as the starting material. This compound can undergo condensation with various electrophiles. For example, reaction with aldehydes in the presence of an oxidizing agent or a catalyst can furnish 2-substituted-6-methyl-4(3H)-quinazolinones. Similarly, condensation with orthoesters provides a straightforward route to 2-unsubstituted or 2-alkyl/aryl substituted derivatives. nih.gov A multidisciplinary approach has been used to identify and synthesize 2,8-disubstituted 6-methylquinazolin-4(3H)-one derivatives as novel binders for the epigenetic reader Bromodomain-containing protein 9 (BRD9). researchgate.net
More contemporary methods focus on efficiency and milder conditions. A copper-catalyzed CuAAC/ring cleavage reaction offers an oxidant-free pathway. This method involves a mixture of a 2-aminobenzamide (B116534) (in this case, 2-amino-5-methylbenzamide), a sulfonyl azide, and a terminal alkyne, which proceeds under mild conditions to yield the desired quinazolinone. nih.gov
Below is a table summarizing various synthetic pathways to 6-Methyl-4(3H)-quinazolinones.
| Starting Material | Reagents/Conditions | Product | Ref. |
| 2-Amino-5-methylbenzoic acid | Acetic anhydride, then primary amine (e.g., R-NH₂) | 3-R-2,6-dimethyl-4(3H)-quinazolinone | tandfonline.com |
| 2-Amino-5-methylbenzamide | Benzaldehydes, Boronic acids (in silico functionalization) | 2,8-disubstituted 6-methyl-4(3H)-quinazolinone derivatives | researchgate.net |
| 2-Amino-5-methylbenzamide | Terminal alkynes, Sulfonyl azides, Copper(I) catalyst | 2-Substituted-6-methyl-4(3H)-quinazolinones | nih.gov |
| 5-Methylanthranilic acid | Phenyl isothiocyanate, Triethylamine, Ethanol | 6-Methyl-2-mercapto-3-phenylquinazolin-4(3H)-one | nih.gov |
Synthetic Access to Other 6-Methylquinazolinone Isomers
Beyond the prevalent 4(3H)-quinazolinone structure, synthetic routes have been developed to access other isomers, such as this compound-2,4(1H,3H)-diones. These diones are often prepared through cyclization reactions involving 5-methylanthranilic acid derivatives.
A key method for synthesizing this compound-2,4(1H,3H)-diones involves the reaction of a methyl anthranilate with an isocyanate. Specifically, methyl 2-amino-5-methylbenzoate can be treated with an appropriate N-pyridyl urea (B33335) in the presence of a base, leading to an annulation reaction that forms the quinazoline-2,4(1H,3H)-dione ring system. mdpi.com This approach allows for the introduction of various substituents at the N3 position. For example, the synthesis of 6-methyl-3-(4-methylpyridin-2-yl)quinazoline-2,4(1H,3H)-dione has been successfully demonstrated through this pathway. mdpi.com
The following table details a synthetic pathway to a this compound-2,4(1H,3H)-dione isomer.
| Starting Material | Reagents/Conditions | Product | Ref. |
| Methyl 2-amino-5-methylbenzoate | N-(4-methylpyridin-2-yl) urea, Base | 6-Methyl-3-(4-methylpyridin-2-yl)quinazoline-2,4(1H,3H)-dione | mdpi.com |
Exploration of Novel Hybrid this compound Scaffolds
The this compound core serves as a versatile foundation for the design of novel therapeutic agents through molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule. This approach aims to create chimeric compounds with potentially enhanced affinity, selectivity, or a dual mode of action.
Molecular Hybridization Strategies Involving this compound
Molecular hybridization involving the this compound scaffold often entails linking it to other biologically active heterocyclic systems. The goal is to leverage the pharmacological properties of each constituent moiety. nih.gov A common strategy involves derivatizing the quinazolinone core at the N3 or C2 positions with another pharmacophore via a flexible or rigid linker.
For instance, the diazonium salt of 3-(4-aminophenyl)-2,6-dimethyl-3H-quinazolin-4-one can be reacted with active methylene (B1212753) compounds like ethyl acetoacetate (B1235776) or acetylacetone. nih.gov The resulting hydrazono derivatives serve as versatile intermediates. Subsequent cyclization of these intermediates with nitrogen nucleophiles, such as hydrazine (B178648) hydrate (B1144303) or phenyl hydrazine, leads to the formation of hybrid molecules where the this compound unit is linked to a pyrazolinone or pyrazole (B372694) ring. nih.gov This strategy effectively merges the quinazolinone and pyrazole pharmacophores, both of which are known to exhibit a wide range of biological activities. nih.gov
The table below outlines examples of molecular hybridization strategies.
| This compound Precursor | Linked Pharmacophore | Resulting Hybrid Scaffold | Ref. |
| 3-(4-Aminophenyl)-2,6-dimethyl-3H-quinazolin-4-one | Pyrazolinone | 6-Methylquinazolinone-phenyl-pyrazolone | nih.gov |
| 3-(4-Aminophenyl)-2,6-dimethyl-3H-quinazolin-4-one | Pyrazole | 6-Methylquinazolinone-phenyl-pyrazole | nih.gov |
| 3-(4-Aminophenyl)-2,6-dimethyl-3H-quinazolin-4-one | Pyrimidinone | 6-Methylquinazolinone-phenyl-pyrimidinone | nih.gov |
Synthesis of Fused this compound Heterocycles
Fusing an additional heterocyclic ring to the this compound framework generates rigid, polycyclic systems with distinct three-dimensional shapes, which can lead to novel pharmacological profiles. nih.gov These fused structures are typically synthesized through intramolecular cyclization reactions of appropriately functionalized this compound precursors.
One prominent example is the synthesis of pyrrolo[1,2-a]quinazolinones. The synthesis of 2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones bearing a methyl group on the quinazolinone core (at what would be the C6 position of the parent quinazoline) has been described. mdpi.com The process starts with the acylation of a substituted anthranilamide with α-allylacetyl chloride, followed by a thermal cyclocondensation to yield the fused heterocyclic system. mdpi.com
Another approach to fused systems is the Buchwald-Hartwig cross-coupling reaction. This palladium-catalyzed reaction can be used to couple a 2'-bromo five-membered heterocyclic ester derivative with a 2-amino pyridine (B92270) derivative, which is then followed by an intramolecular cyclization to generate quinazolinone derivatives fused with a five-membered heterocycle. researchgate.net While not explicitly starting with this compound, this methodology is applicable for creating complex fused systems based on the broader quinazolinone scaffold.
The synthesis of more complex fused systems, such as indazolo[2,3-a]- and pyrazolo[1,5-a]quinazolines, has also been achieved through multi-step reactions involving various aminoindazole compounds, aldehydes, and cyclohexanones in the presence of iodine and sulfur. mdpi.com
The table below provides an example of a synthetic strategy for a fused this compound derivative.
| Precursor Type | Reaction | Fused System | Ref. |
| 6-Methyl-substituted anthranilamide | Acylation with α-allylacetyl chloride, then thermal cyclocondensation | 7-Methyl-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one | mdpi.com |
Advanced Spectroscopic and Analytical Characterization of 6 Methylquinazoline Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of 6-methylquinazoline derivatives by mapping the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.
The ¹H NMR spectrum of a this compound derivative provides detailed information about the number, environment, and connectivity of protons in the molecule. The protons on the quinazoline (B50416) core exhibit characteristic chemical shifts and coupling patterns.
The proton at position 2 (H-2) of the quinazoline ring typically appears as a singlet in the downfield region, often around δ 9.25-9.44 ppm, due to the deshielding effect of the two adjacent nitrogen atoms. amazonaws.comrsc.org The protons on the benzene (B151609) portion of the quinazoline ring (H-5, H-7, and H-8) form an aromatic spin system. For a 6-methyl substituted quinazoline, the H-5 proton often appears as a singlet or a narrow doublet around δ 7.55-7.88 ppm. amazonaws.comrsc.org The H-7 and H-8 protons typically show ortho-coupling, appearing as doublets. For instance, in 2-substituted 6-methylquinazolines, the H-7 proton signal is often observed around δ 7.61-7.75 ppm, while the H-8 proton is found further downfield around δ 7.88-8.03 ppm. amazonaws.comrsc.org
The methyl group protons at position 6 (6-CH₃) characteristically resonate as a sharp singlet in the upfield region of the aromatic spectrum, typically between δ 2.44 and 2.61 ppm. amazonaws.comrsc.org Substituents at the 2-position of the quinazoline ring will introduce their own characteristic signals, which can influence the precise shifts of the quinazoline core protons.
Table 1: Representative ¹H NMR Data for this compound Derivatives (in CDCl₃)
| Compound Name | H-2 (s) | H-5 (s) | H-7 (d) | H-8 (d) | 6-CH₃ (s) | Other Protons | Reference |
| 6-Methyl-2-phenylquinazoline | 9.26 | 7.55 | 7.61 | 7.88 | 2.44 | 7.37-7.48 (m, 3H, Ph), 8.50 (d, 2H, Ph) | amazonaws.com |
| 2-(2-Chlorophenyl)-6-methylquinazoline | 9.44 | 7.75 | 7.81 | 8.03 | 2.61 | 7.37-7.53 (m, 3H, Ar), 7.81 (dd, 1H, Ar) | rsc.org |
| 2-(4-Fluorophenyl)-6-methylquinazoline | 9.37 | 7.70 | 7.75 | 7.99 | 2.58 | 7.21 (t, 2H, Ar), 8.59-8.63 (m, 2H, Ar) | rsc.org |
| 6-Methyl-2-(o-tolyl)quinazoline | 9.42 | 7.88 | 7.71-7.78 | 8.00 | 2.59 | 7.34 (d, 3H, Ar), 2.59 (s, 3H, tolyl-CH₃) | rsc.org |
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment. In this compound derivatives, the carbon atoms of the quinazoline ring resonate at characteristic downfield positions.
The C-2 carbon is typically observed at approximately δ 159-163 ppm, while the C-4 carbon appears around δ 159-161 ppm. amazonaws.comrsc.org The quaternary carbons C-4a and C-8a resonate in the region of δ 122-126 ppm and δ 148-149 ppm, respectively. The carbon bearing the methyl group, C-6, is found around δ 137-138 ppm. The remaining aromatic carbons (C-5, C-7, C-8) show signals in the typical aromatic range of δ 125-137 ppm. amazonaws.comrsc.org The carbon of the 6-methyl group itself gives a characteristic signal in the upfield region, typically around δ 21-22 ppm. amazonaws.comrsc.orgrsc.org
Table 2: Representative ¹³C NMR Data for this compound Derivatives (in CDCl₃)
| Compound Name | C-2 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | 6-CH₃ | Reference |
| 6-Methyl-2-phenylquinazoline | 160.4 | 159.8 | 123.6 | 128.5 | 137.4 | 136.4 | 125.8 | 149.4 | 21.6 | amazonaws.com |
| 2-(2-Chlorophenyl)-6-methylquinazoline | 161.2 | 159.5 | 123.3 | 128.3 | 138.3 | 136.7 | 125.8 | 148.9 | 21.7 | rsc.org |
| 2-(4-Fluorophenyl)-6-methylquinazoline | 165.4 | 159.8 | 123.4 | 128.1 | 137.6 | 136.7 | 125.8 | 149.2 | 21.7 | rsc.org |
| 6-Methyl-2-(o-tolyl)quinazoline | 163.3 | 159.3 | 122.9 | 128.2 | 137.7 | 136.4 | 125.7 | 148.9 | 21.7 | rsc.org |
While 1D NMR provides essential data, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure of complex derivatives. ipb.pt
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings, helping to trace the connectivity of protons through bonds within a spin system. For a this compound derivative, COSY would confirm the coupling between the H-7 and H-8 protons. ipb.ptnih.gov
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their attached protons. nih.govmdpi.com For example, the proton signal at ~2.5 ppm would show a cross-peak with the carbon signal at ~21 ppm, confirming their assignment to the 6-methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is invaluable for connecting different spin systems and assigning quaternary carbons. nih.gov For instance, the protons of the 6-methyl group (at ~2.5 ppm) would show a correlation to the C-6 carbon (~137 ppm) as well as to the adjacent C-5 and C-7 carbons, confirming its position on the ring. repec.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are coupled through bonds. This is particularly useful for determining stereochemistry and conformation. mdpi.com In this compound derivatives with bulky substituents, NOESY can reveal the spatial proximity between protons on the substituent and protons on the quinazoline core. mdpi.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. In the analysis of this compound derivatives, MS provides the molecular ion peak (M⁺˙ in EI-MS or [M+H]⁺ in ESI-MS), which confirms the molecular weight of the synthesized compound. amazonaws.comrsc.org
The fragmentation of the quinazoline ring system under electron impact (EI) follows characteristic pathways. A primary fragmentation route involves the consecutive loss of two molecules of hydrogen cyanide (HCN), ultimately leading to a benzyne (B1209423) radical ion. rsc.org The fragmentation of substituted quinazolines is also heavily influenced by the nature and position of the substituent. Groups attached at the C-4 position are often lost preferentially over those at the C-2 position. rsc.org For this compound, the molecular ion is typically prominent, and fragmentation may also involve the loss of a hydrogen radical from the methyl group to form a stable benzyl-type cation. nih.gov
Table 3: Mass Spectrometry Data for Representative this compound Derivatives
| Compound Name | Ionization Mode | Molecular Formula | Calculated M.W. | Observed Ion (m/z) | Reference |
| 6-Methyl-2-phenylquinazoline | EI | C₁₅H₁₂N₂ | 220.27 | 220.21 [M]⁺ | amazonaws.com |
| 2-(2-Chlorophenyl)-6-methylquinazoline | ESI | C₁₅H₁₁ClN₂ | 254.72 | 255.0686 [M+H]⁺ | rsc.org |
| 6-Methyl-2-(o-tolyl)quinazoline | ESI | C₁₆H₁₄N₂ | 234.30 | 235.1231 [M+H]⁺ | rsc.org |
| 2-(p-Tolyl)-6-methylquinazoline | EI | C₁₆H₁₄N₂ | 234.30 | 234.17 [M]⁺ | amazonaws.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Quinazoline derivatives exhibit several characteristic IR absorption bands. nih.gov
The quinazoline ring itself gives rise to a series of bands. Strong absorptions between 1625 and 1475 cm⁻¹ are typically attributed to the C=N and aromatic C=C stretching vibrations. amazonaws.comnih.gov C-H stretching vibrations of the aromatic rings appear in the region of 3000-3150 cm⁻¹. amazonaws.com The aliphatic C-H stretching of the 6-methyl group is observed just below 3000 cm⁻¹. rroij.com The C-H out-of-plane bending vibrations, which can be diagnostic of the substitution pattern on the benzene ring, appear between 1000 and 700 cm⁻¹. nih.gov The presence of specific substituents will introduce their own characteristic bands, for example, a C=O stretch for a quinazolinone or N-H stretches for amino-substituted derivatives. japsonline.comajol.info
Table 4: Key IR Absorption Bands (cm⁻¹) for this compound Derivatives
| Vibration Type | Typical Wavenumber Range (cm⁻¹) | Example Compound: 6-Methyl-2-phenylquinazoline | Reference |
| Aromatic C-H Stretch | 3150 - 3000 | 3024 | amazonaws.com |
| Aliphatic C-H Stretch | 3000 - 2850 | 2862 | amazonaws.com |
| C=N / C=C Ring Stretch | 1625 - 1475 | 1627, 1586 | amazonaws.comnih.gov |
| C-N Stretch | 1350 - 1250 | 1401 | amazonaws.com |
| C-H Out-of-plane Bend | 1000 - 700 | 825 | amazonaws.comnih.gov |
Thermogravimetric Analysis (TGA) for Thermal Stability Profiles
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to evaluate the thermal stability of this compound derivatives. The TGA thermogram plots percentage weight loss against temperature, revealing the decomposition temperature and providing information about the thermal degradation process. orientjchem.orgscispace.com
The thermal stability of quinazoline derivatives can be influenced by the nature and position of substituents on the ring system. scispace.combeilstein-journals.org Generally, the analysis involves heating the compound at a constant rate and observing the temperature at which weight loss begins (onset of decomposition) and the temperature of maximum weight loss. For many quinazoline derivatives, degradation occurs in a single or multi-step process. scispace.com Studies on various substituted quinazolinones have shown that thermal stability is impacted by intermolecular forces, such as hydrogen bonding, and the inherent stability of the substituents. sciforum.netrsc.org For example, compounds capable of forming strong hydrogen bonds may exhibit higher melting points and decomposition temperatures. sciforum.netrsc.org The temperature at which a significant weight loss (e.g., 10%) occurs is often used as a metric for comparing the thermal stability of different derivatives. beilstein-journals.org
Biological Activities and Pharmacological Efficacy of 6 Methylquinazoline Derivatives
Anticancer Activity of 6-Methylquinazoline Analogs
Derivatives of this compound have shown considerable promise as anticancer agents due to their ability to interact with and inhibit several key targets in cancer signaling pathways.
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition by this compound Derivatives
The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival. tandfonline.com Overexpression or mutation of EGFR is a common feature in many cancers, making it a prime target for anticancer therapies. tandfonline.comtandfonline.com The 4-anilinoquinazoline (B1210976) scaffold is known to interact with the ATP binding site of EGFR, and derivatives of this compound have been developed as potent EGFR inhibitors. mdpi.commdpi.com
Several novel 6-substituted 4-anilinoquinazoline derivatives have been synthesized and evaluated for their ability to inhibit wild-type EGFR (EGFRwt-TK). A series of 6-arylureido-4-anilinoquinazoline derivatives demonstrated significant inhibitory effects against EGFRwt-TK, with IC50 values in the sub-micromolar range. researchgate.net For instance, one of the most promising compounds in this series, compound 7i , exhibited an IC50 of 17.32 nM against EGFR. researchgate.net Another study on 3-methyl-quinazolinone derivatives identified compounds 5g , 5k , and 5l as having good inhibitory activity against EGFRwt-TK. tandfonline.com Notably, compound 5k displayed a potent IC50 value of 10 nM. tandfonline.com Furthermore, 4-anilinoquinazoline derivatives with a hydrophobic group at the C-4 position have shown strong inhibition of EGFRwt, with IC50 values ranging from 1.12 to 15.4 nM. mdpi.com
Table 1: Inhibition of Wild-Type EGFR by this compound Derivatives
| Compound | IC50 (nM) | Reference |
|---|---|---|
| 7i | 17.32 | researchgate.net |
| 5k | 10 | tandfonline.com |
| Gefitinib (reference) | 25.42 | researchgate.net |
| Erlotinib (reference) | 33.25 | researchgate.net |
A significant challenge in EGFR-targeted cancer therapy is the emergence of resistance mutations, such as the T790M "gatekeeper" mutation. nih.gov Research has focused on developing this compound derivatives that can effectively inhibit these mutant forms of EGFR. A study on 6-aryl and heterocycle quinazoline (B50416) derivatives revealed that thiourea (B124793) derivatives 6a and 6b , and compound 10b retained significant activity against the gefitinib-insensitive EGFR(T790M/L858R) mutant, with up to 24-fold greater potency than gefitinib. nih.gov Additionally, a series of 4-anilino-quinazoline derivatives bearing a 5-substituted furan-2-yl moiety at the C-6 position showed significant antiproliferative activity on H1975 cells, which harbor the EGFR L858R/T790M mutation. mdpi.com
In the context of HER2, another member of the EGFR family, a novel series of isoquinoline-tethered quinazoline derivatives demonstrated enhanced selectivity for HER2 over EGFR. rsc.org These compounds showed a 7- to 12-fold improvement in selectivity compared to lapatinib (B449) in kinase assays. rsc.org
Table 2: Activity of this compound Derivatives against Mutant EGFR
| Compound | Target | Activity | Reference |
|---|---|---|---|
| 6a | EGFR(T790M/L858R) | Up to 24-fold more potent than gefitinib | nih.gov |
| 10b | EGFR(T790M/L858R) | Up to 24-fold more potent than gefitinib | nih.gov |
| 14f (isoquinoline-tethered) | HER2 | 7- to 12-fold more selective than lapatinib | rsc.org |
Poly (ADP-ribose) Polymerase-1 (PARP-1) Inhibition by this compound Scaffolds
Poly (ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the repair of DNA single-strand breaks. nih.govmdpi.com Inhibiting PARP-1 is a promising strategy for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. mdpi.com The quinazolin-4(3H)-one scaffold has been identified as a valuable core for developing PARP-1 inhibitors. acs.org
Research has led to the development of potent PARP-1 inhibitors based on the 2-substituted 8-hydroxyquinazolin-4(3H)-one structure. acs.org For example, 8-hydroxy-2-methylquinazolin-4(3H)-one (NU1025 ) was found to be an effective PARP-1 inhibitor with an IC50 value of 0.40 µM. nih.govacs.org Further modifications in the 8-methylquinazolinone series have yielded even more potent inhibitors with IC50 values in the range of 0.13–0.27 μM. acs.org Additionally, novel 1-(aryl methyl) quinazoline-2,4(1H,3H)-dione analogs have been synthesized and patented as PARP inhibitors for the treatment of breast cancer. mdpi.com
Table 3: PARP-1 Inhibition by this compound Scaffolds
| Compound | IC50 (µM) | Reference |
|---|---|---|
| NU1025 (8-hydroxy-2-methylquinazolin-4(3H)-one) | 0.40 | nih.govacs.org |
| 8-Methylquinazolinone series | 0.13–0.27 | acs.org |
Bromodomain-Containing Protein (BRD) Family Inhibition
Bromodomains are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histone proteins and play a crucial role in the regulation of gene transcription. The bromodomain-containing protein (BRD) family has emerged as a promising target for cancer therapy.
Recent studies have identified 6-methylquinazolin-4(3H)-one-based compounds as novel binders of the bromodomain-containing protein 9 (BRD9), an epigenetic reader. researchgate.netcolab.wsresearchgate.net Through a combination of in silico studies and chemical synthesis, several 2- and 8-disubstituted 6-methylquinazolin-4(3H)-one derivatives have been identified as valuable BRD9 binders with IC50 values in the low micromolar range. researchgate.net
Specifically, compounds 17 and 20 were found to bind to BRD9 with submicromolar affinity (IC50 = 0.35 ± 0.18 μM and IC50 = 0.14 ± 0.03 μM, respectively) and showed a promising selectivity profile. researchgate.net Further optimization led to the identification of compounds 24 and 36 , which also displayed excellent selectivity for BRD9 and good antiproliferative effects in leukemia models. researchgate.net These findings highlight the potential of the 6-methylquinazolin-4(3H)-one scaffold in developing selective inhibitors of BRD9 for cancer treatment.
Table 4: BRD9 Inhibition by 6-Methylquinazolin-4(3H)-one Derivatives
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 17 | 0.35 ± 0.18 | researchgate.net |
| 20 | 0.14 ± 0.03 | researchgate.net |
| 24 | Low micromolar range | researchgate.net |
| 36 | Low micromolar range | researchgate.net |
Targeting BRD4
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly Bromodomain-containing protein 4 (BRD4), are key epigenetic readers that regulate gene expression and are implicated in cancer development. researchgate.net Consequently, BRD4 has become an attractive target for therapeutic intervention. Researchers have identified this compound-4(3H)-one-based compounds as novel binders of BRD4. researchgate.netresearchgate.net Through screening campaigns, specific derivatives have demonstrated high affinity for BRD4. For instance, compounds designated as 2 , 5 , and 6 exhibited IC50 values of 0.60 ± 0.25 µM, 3.46 ± 1.22 µM, and 4.66 ± 0.52 µM, respectively, indicating a strong binding affinity. researchgate.net These findings highlight the potential of the this compound scaffold in the development of selective BRD4 inhibitors for cancer therapy. researchgate.net
Phosphoinositide 3-Kinase (PI3K) and Histone Deacetylase (HDAC) Dual Inhibition
The simultaneous inhibition of multiple oncogenic pathways is a promising strategy in cancer treatment. The phosphoinositide 3-kinase (PI3K) pathway is crucial for cell growth and survival, while histone deacetylases (HDACs) are key regulators of gene expression. nih.govresearchgate.net Dysregulation of both pathways is common in many cancers. nih.govresearchgate.net
Researchers have successfully designed and synthesized novel 4-methylquinazoline (B149083) derivatives that act as dual inhibitors of both PI3K and HDAC. benthamscience.comresearchgate.net By incorporating a hydroxamic acid moiety, which targets the zinc-dependent active site of HDACs, into a quinazoline-based PI3K pharmacophore, potent dual inhibitors have been developed. nih.govbenthamscience.com Systematic structure-activity relationship (SAR) studies have led to the identification of lead compounds, such as 23 and 36 , which exhibit nanomolar potencies against both PI3K and HDAC. researchgate.net These dual inhibitors have demonstrated significant antiproliferative activities in various cancer cell lines. researchgate.net
Mechanisms of Anticancer Action
The anticancer effects of this compound derivatives are executed through several interconnected mechanisms, primarily leading to the cessation of cell proliferation and the induction of programmed cell death.
Induction of Cell Cycle Arrest
A hallmark of cancer is uncontrolled cell division, which is governed by the cell cycle. Many this compound derivatives have been shown to interfere with this process by inducing cell cycle arrest at various phases. For example, certain 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone derivatives have been found to cause cell cycle arrest in the G2/M phase. nih.govmdpi.com This arrest is often accompanied by the upregulation of key regulatory proteins like cyclin B. mdpi.com Similarly, other studies have reported that this compound derivatives can induce cell cycle arrest in the G1 phase. researchgate.net This is a critical checkpoint that prevents cells with damaged DNA from entering the synthesis (S) phase. embopress.org The ability of these compounds to halt the cell cycle prevents the proliferation of cancerous cells. embopress.orgresearchgate.net
Promotion of Apoptosis (Programmed Cell Death)
Apoptosis is a natural and essential process for removing damaged or unwanted cells. Cancer cells often evade apoptosis, leading to their uncontrolled growth. A significant mechanism of action for many this compound derivatives is the induction of apoptosis in cancer cells. nih.govfrontiersin.orgresearchgate.net This is often achieved through the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. nih.govresearchgate.net
Studies have shown that these derivatives can perturb the mitochondrial membrane potential and trigger the release of cytochrome c, a key event in initiating the intrinsic apoptotic cascade. nih.govresearchgate.net This leads to the activation of a cascade of enzymes called caspases, including caspase-3, -7, -8, and -9, which are the executioners of apoptosis. nih.govresearchgate.net Furthermore, some derivatives have been observed to alter the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, further promoting cell death. nih.govcust.edu.tw
Antiproliferative Effects on Specific Cancer Cell Lines (e.g., HeLa, HepG2, MCF-7, PC-3, HCT-116)
The anticancer potential of this compound derivatives has been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a common measure of a compound's potency.
HeLa (Cervical Cancer) Cells: Certain 6-methylquinazolin-4(3H)-one derivatives have shown promising antiproliferative activity against HeLa cells. researchgate.net For instance, compound 5 was noted for its in vitro activity on this cell line. researchgate.net
HepG2 (Liver Cancer) Cells: Several studies have reported the efficacy of this compound derivatives against HepG2 cells. nih.govnih.govresearchgate.net For example, methyl quinazoline-2-carboxylate (MQC ) has an IC50 value of 15.3 µg/mL against HepG2 cells. Other derivatives have also shown significant activity against this cell line. nih.govresearchgate.netekb.eg
MCF-7 (Breast Cancer) Cells: The antiproliferative effects of this compound derivatives are also well-documented in MCF-7 breast cancer cells. nih.govnih.govresearchgate.netnih.gov Two quinazoline Schiff bases, designated as 1 and 2 , displayed remarkable antiproliferative effects with IC50 values of 6.246 µM and 5.910 µM, respectively. nih.govresearchgate.net Another series of N′-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides also showed potent activity against MCF-7 cells, with some compounds having IC50 values in the range of 8.38–11.67 µM. mdpi.com
PC-3 (Prostate Cancer) Cells: Derivatives of this compound have been tested against the PC-3 prostate cancer cell line. nih.gov An N-aryl sulphonamide-quinazoline derivative, compound 9i , exhibited an IC50 value of 1.04 μM against PC-3 cells. nih.gov Other studies have also confirmed the antiproliferative activity of various quinazoline derivatives against this cell line. sioc-journal.cnsioc-journal.cn
HCT-116 (Colon Cancer) Cells: The antiproliferative activity of this compound derivatives extends to colon cancer cells. nih.govCompound 9i , an N-aryl sulphonamide-quinazoline derivative, showed an IC50 value of 0.70 μM against HCT-116 cells. nih.gov Dual PI3K/HDAC inhibitors based on the 4-methylquinazoline scaffold have also been shown to induce apoptosis and cell cycle arrest in HCT116 cells. researchgate.netresearchgate.netsci-hub.sescispace.com
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 2 | BRD4 | 0.60 ± 0.25 | researchgate.net |
| Compound 5 | BRD4 | 3.46 ± 1.22 | researchgate.net |
| Compound 6 | BRD4 | 4.66 ± 0.52 | researchgate.net |
| MQC | HepG2 | 15.3 µg/mL | |
| MQC | MCF-7 | 20.98 µg/mL | |
| Compound 1 (Schiff base) | MCF-7 | 6.246 | nih.govresearchgate.net |
| Compound 2 (Schiff base) | MCF-7 | 5.910 | nih.govresearchgate.net |
| Compound 9i | PC-3 | 1.04 | nih.gov |
| Compound 9i | HCT-116 | 0.70 | nih.gov |
| N′-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides | MCF-7 | 8.38 - 11.67 | mdpi.com |
Antimicrobial Efficacy of this compound Derivatives
In addition to their anticancer properties, quinazoline derivatives have been investigated for their antimicrobial potential. ontosight.ainih.gov The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents. nih.gov Several studies have shown that this compound derivatives possess both antibacterial and antifungal activities. researchgate.netnih.gov
For instance, a series of new substituted 2-chloromethyl-4-methyl-quinazoline derivatives were synthesized and screened for their antimicrobial activity. researchgate.net The investigation, using the disk diffusion technique, revealed that compounds featuring nitrogen-containing heterocyclic moieties exhibited the most favorable antimicrobial activity. researchgate.net Another study on 3-amino-2-methylquinazoline Schiff bases found that some of the synthesized compounds possessed varied degrees of antibacterial activity, with two compounds showing moderate activity against all tested bacteria. researchgate.net While some derivatives showed lower activity against Escherichia coli, most demonstrated moderate activity against the tested fungi. researchgate.net These findings suggest that the this compound scaffold is a viable starting point for the development of novel antimicrobial and antifungal agents. researchgate.netnih.gov
Antibacterial Activity Spectrum and Potency against Gram-Positive and Gram-Negative Strains
Several studies have highlighted the antibacterial potential of this compound derivatives against a spectrum of both Gram-positive and Gram-negative bacteria.
A series of novel quinazoline derivatives were synthesized and screened for their antibacterial properties. ijpsdronline.com Among these, compounds with alkyl and phenyl substitutions at the 6th position of the quinazoline ring showed comparatively higher inhibition against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). ijpsdronline.com Notably, 4-isopentyl-2,6-dimethylquinazoline was one of the synthesized compounds. ijpsdronline.com The antibacterial activity was evaluated using the agar (B569324) plate method, and the results indicated that all the tested substituted quinazoline derivatives possess considerable antibacterial properties. ijpsdronline.com
In another study, a series of 6-methoxyquinazoline-triazole hybrid derivatives were synthesized and evaluated for their antibacterial activity against Escherichia coli and Staphylococcus aureus. acgpubs.org The investigation revealed that several of these hybrid compounds were highly active against both bacterial strains. acgpubs.org
Furthermore, research on quinoline-2-one derivatives has shown significant activity against multidrug-resistant Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This suggests that the broader quinoline (B57606) scaffold, to which quinazoline is related, is a promising area for the development of new antibiotics. nih.gov
Table 1: Antibacterial Activity of Selected this compound Derivatives
| Compound | Bacterial Strain | Activity | Reference |
| 4-isopentyl-2,6-dimethylquinazoline | B. subtilis, S. aureus, E. coli, P. aeruginosa | Considerable antibacterial properties | ijpsdronline.com |
| 6-methoxyquinazoline-triazole hybrids | E. coli, S. aureus | High activity | acgpubs.org |
Antifungal Activity against Fungal Strains
The antifungal properties of this compound derivatives have also been a focus of scientific investigation.
Substituted quinazoline derivatives have been shown to be effective against fungal strains such as Aspergillus niger and Candida albicans. ijpsdronline.com In one study, all synthesized substituted quinazoline derivatives demonstrated antifungal properties, with some compounds showing good inhibition of growth against both Aspergillus niger and Candida albicans. ijpsdronline.comnih.gov
Research on 6,7-bis(arylthio)-quinazoline-5,8-diones and furo[2,3-f]quinazolin-5-ols also revealed good antifungal activity against Candida and Aspergillus species, with some compounds completely inhibiting fungal growth at a minimum inhibitory concentration (MIC) of 12.5μg/mL. nih.gov Additionally, some 2,4-disubstituted quinazoline derivatives have shown potent antifungal activity against C. albicans and C. neoformans. ekb.eg
Table 2: Antifungal Activity of Selected Quinazoline Derivatives
| Compound/Derivative Class | Fungal Strain(s) | Activity | Reference |
| Substituted quinazoline derivatives | Aspergillus niger, Candida albicans | Good inhibition of growth | ijpsdronline.com |
| 6,7-bis(arylthio)-quinazoline-5,8-diones | Candida spp., Aspergillus spp. | Good antifungal activity (MIC 12.5μg/mL) | nih.gov |
| Furo[2,3-f]quinazolin-5-ols | Candida spp., Aspergillus spp. | Good antifungal activity (MIC 12.5μg/mL) | nih.gov |
| 2,4-disubstituted quinazolines | C. albicans, C. neoformans | Potent antifungal activity (MIC 4-8 µg/mL) | ekb.eg |
Inhibition Mechanisms Against Microbial Targets
The antimicrobial efficacy of quinazoline derivatives can be attributed to several mechanisms of action. One of the key targets is the inhibition of bacterial cell division. Certain derivatives have been found to interfere with the assembly of FtsZ, an essential protein in bacterial cytokinesis, thereby disrupting cell viability. mdpi.com
Another important mechanism is the inhibition of bacterial DNA gyrase and topoisomerase IV. acs.org These enzymes are crucial for DNA replication and are the targets of fluoroquinolone antibiotics. Novel quinazoline derivatives have been identified as inhibitors of these enzymes, offering a distinct mechanism of action relative to existing drugs. acs.org
Furthermore, some quinazoline-sulfonamide derivatives have been shown to be highly effective inhibitors of bacterial γ-carbonic anhydrase (PgiCA) from the pathogenic bacterium Porphyromonas gingivalis. tandfonline.com The most active of these was a 3-benzyl-4-oxo-6-methyl-quinazoline derivative, which showed high selectivity for the bacterial enzyme over human isoforms. tandfonline.com This highlights the potential for developing selective antibacterial agents by targeting microbial-specific enzymes.
Anti-inflammatory and Analgesic Properties of this compound Derivatives
Quinazoline derivatives have been recognized for their significant anti-inflammatory and analgesic properties. japsonline.comnih.gov
Several studies have synthesized and screened new 2,4,6-trisubstituted-quinazoline derivatives for their analgesic and anti-inflammatory activities. nih.gov Some of these compounds were found to be more potent analgesic agents than the reference drug indomethacin, and many showed significant anti-inflammatory activity. nih.gov The ability of some of these derivatives to inhibit both pain and inflammation suggests a dual mechanism of action. nih.gov
The modification of the chemical group at various positions of the 3(2H)-pyridazinone system, a related heterocyclic structure, has been shown to influence analgesic and anti-inflammatory activities. nih.gov For instance, certain 6-substituted pyridazin-3(2H)-one derivatives have demonstrated high selectivity for COX-2 inhibition, a key target in anti-inflammatory therapy, along with notable analgesic and anti-inflammatory effects. x-mol.net
Other Significant Biological Activities
Beyond their antimicrobial and anti-inflammatory effects, this compound derivatives have shown promise in other therapeutic areas.
Antimalarial Activity
The quinazoline scaffold is found in various compounds with antimalarial properties. researchgate.net Derivatives of pyrrolo[3,2-f]quinazoline-1,3-diamine have demonstrated high potency against multiple clones of Plasmodium falciparum and were highly active against Plasmodium berghei. researchgate.net These derivatives showed improved therapeutic indices compared to the parent compound. researchgate.net
The antimalarial activity of some quinazoline derivatives is thought to be related to their ability to chelate iron, which is crucial for the parasite's survival. openaccessjournals.com The structural features of the quinazoline ring and its substituents play a significant role in their antimalarial efficacy. researchgate.net
Anticonvulsant Activity
Quinazolinone derivatives have been extensively studied for their anticonvulsant properties. medwinpublishers.comgsconlinepress.com Methaqualone, a well-known quinazolin-4(3H)-one, was historically used as a sedative-hypnotic and possesses anticonvulsant activity. mdpi.com Structure-activity relationship studies indicate that the quinazolin-4(3H)-one moiety acts as a hydrophobic domain, with the N1 atom as an electron donor and the carbonyl group as a hydrogen bonding site, which are crucial for binding to the GABA-A receptor. mdpi.com
A variety of N-substituted methylquinazoline-2,4(1H,3H)-dione derivatives have been synthesized and shown to have a good protective effect against seizures in preclinical models. medwinpublishers.com Additionally, other quinazolin-4(3H)-one derivatives have demonstrated significant anticonvulsant activity in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models. mdpi.com
Antihypertensive Activity
Quinazoline derivatives have been a significant focus in the development of antihypertensive agents, primarily due to their efficacy as α1-adrenoceptor antagonists. This mechanism allows them to dictate both the resistance and capacitance of blood vessels, leading to a reduction in blood pressure. japsonline.com The therapeutic advantages of this class include favorable hemodynamic effects and a general absence of reflex tachycardia. japsonline.com
Research into the antihypertensive properties of quinazoline derivatives has led to the synthesis and evaluation of numerous analogues. For instance, a series of 4-amino-6,7-dimethoxyquinazoline derivatives were synthesized and tested for their potential as α1-adrenoceptor antagonists. nih.gov In studies on spontaneously hypertensive rats, several propanediamine derivatives demonstrated significant antihypertensive activity when administered orally. nih.gov One of the most notable compounds from this series, alfuzosin, exhibited high selectivity for peripheral α1-postjunctional adrenoceptors and was subsequently selected for clinical evaluation. nih.gov
Further studies have explored the replacement of certain moieties within the quinazoline structure to enhance activity. In one such study, the furoylpiperazine group in prazosin (B1663645) was substituted with a stable substituted piperidine (B6355638) group, which maintained the blood pressure-lowering effect. nih.gov The nature of the substituent on the piperidine group was found to have a profound influence on both the potency and duration of the hypotensive action. nih.gov Two of the synthesized compounds in this study showed greater antihypertensive efficacy than prazosin at higher doses in conscious spontaneously hypertensive rats. nih.gov
The synthesis of 6,8-dibromo-3-phenyl-2-substituted quinazolin-4-(3H)ones has also yielded compounds with potent antihypertensive activity. researchgate.net Specifically, compounds designated as 5a, 5b, 5e, and 5f from this series were identified as potent agents, with compound 5a showing superior antihypertensive activity compared to the standard drug. researchgate.net Similarly, in another study, newly synthesized quinazoline derivatives were screened for α1-adrenergic receptor blocking activity, with compounds 4a and 4e demonstrating notable activity. japsonline.comjapsonline.com
Table 1: Antihypertensive Activity of Selected Quinazoline Derivatives
| Compound/Derivative Series | Key Findings | Reference Compound(s) | Model | Citation |
| 4-amino-6,7-dimethoxyquinazoline derivatives | Propanediamine derivatives showed good antihypertensive activity. | Prazosin | Spontaneously hypertensive rats | nih.gov |
| Alfuzosin | Showed high selectivity for peripheral α1-postjunctional adrenoceptors. | Prazosin | Conscious dog | nih.gov |
| 2-piperidino-4-amino-6,7-dimethoxyquinazolines | Two compounds were more efficacious than the reference at higher doses. | Prazosin | Anesthetized normotensive rats, conscious spontaneously hypertensive rats | nih.gov |
| 6,8-dibromo-3-phenyl-2-substituted quinazolin-4-(3H)ones (5a, 5b, 5e, 5f) | Found to be potent antihypertensive agents; compound 5a was more active than the standard. | Standard drug | In vivo screening | researchgate.net |
| Quinazoline derivatives (4a, 4e) | Showed better α1-adrenergic receptor blocking activity than other compounds in the series. | Prazosin | Not specified | japsonline.comjapsonline.com |
Antioxidant Activity
Quinazolin-4(3H)-ones are a class of fused heterocyclic compounds recognized for a wide array of biological activities, including antioxidant effects. sapub.orgnih.gov The antioxidant potential of these derivatives is often attributed to their chemical structure, which can be modified to enhance radical scavenging capabilities. sapub.org
The synthesis of novel quinazolinone-vanillin derivatives has been a subject of investigation to evaluate their anti-radical properties. sapub.org In a combined experimental and theoretical study, the antioxidant activities of five such compounds were assessed using DPPH radical and nitric oxide (NO) scavenging assays. sapub.org The results indicated that compounds which included three electron-donating groups (-OCH3, -OCOCH3, and -NCOCH3) or featured hydrogen delocalization across different heterocyclic rings showed significant antioxidant capacity. sapub.org Specifically, compounds designated as 5 and 6 in the study were found to be more effective antioxidants than vanillin, demonstrating excellent scavenging ability against both DPPH and NO radicals. sapub.org
Further research into polyphenolic derivatives of quinazolin-4(3H)-one has highlighted the importance of the number and position of phenolic groups in determining antioxidant activity. nih.govmdpi.com In a study evaluating new polyphenolic derivatives, the addition of a third phenolic group significantly influenced the antioxidant potential. nih.gov The evaluation, which included DPPH radical scavenging assays, showed that pyrogallol (B1678534) derivatives possessed high antioxidant activity, in some cases comparable to standard antioxidants like ascorbic acid and Trolox. nih.gov
The mechanism of antioxidant action is often related to the ability of these compounds to donate a hydrogen atom, which is influenced by factors such as bond dissociation enthalpy. The structure-activity relationship studies have shown that the presence of hydroxyl groups, particularly in a catechol-like arrangement, contributes to free radical scavenging activity. researchgate.net The evaluation of various derivatives using methods like ABTS+, DPPH, and NO radical scavenging assays, as well as metal chelation assays, has provided a comprehensive understanding of their antioxidant profiles. mdpi.com
Table 2: Antioxidant Activity of Selected this compound Derivatives
| Compound/Derivative Series | Assay(s) Used | Key Findings | Reference Compound(s) | Citation |
| Quinazolinone-vanillin derivatives (Compounds 5 & 6) | DPPH radical scavenging, Nitric oxide (NO) scavenging | Showed excellent scavenging capacity, more effective than vanillin. | Vanillin | sapub.org |
| Polyphenolic derivatives of quinazolin-4(3H)-one (pyrogallol derivatives) | DPPH radical scavenging | Exhibited high antioxidant activity. The third phenolic group greatly influenced activity. | Ascorbic acid, Trolox | nih.gov |
| N-substituted methylquinazoline-2,4(1H,3H)-dione derivatives | Not specified | Possess antioxidant activity. | Not specified | researchgate.net |
| Phenolic derivatives of quinazolin-4(3H)-one | ABTS+, DPPH, NO scavenging, Cu2+ chelation | The number and position of phenolic groups are directly related to antioxidant activity. | Trolox, Ascorbic acid, Na2-EDTA | mdpi.com |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies for 6 Methylquinazoline Analogs
Impact of Substituents at Key Positions on Biological Activity
The biological profile of 6-methylquinazoline derivatives is significantly influenced by the nature and position of substituents on both the benzene (B151609) and pyrimidine (B1678525) rings. nih.govnih.gov
The methyl group at the C-6 position of the quinazoline (B50416) ring plays a significant role in modulating the pharmacological response. In a study on N-phenethyl-quinazolin-4-yl-amines as inhibitors of cytochrome bd oxidase in Mycobacterium tuberculosis, the 6-methyl analog was the most active against M. bovis BCG, although it showed weaker activity against Mtb H37Rv. montana.edu This suggests that the 6-methyl group can be crucial for activity against specific strains. In another study focused on A2A adenosine (B11128) receptor antagonists, 6-methyl-substituted derivatives showed notable binding affinities. mdpi.com The presence of a methyl group at C-6 can also enhance metabolic stability compared to halogen substituents. vulcanchem.com
Table 1: Impact of 6-Methyl Substitution on Antitubercular Activity
| Compound | Substituent at C-6 | IC50 against M. bovis BCG (µM) | IC50 against Mtb H37Rv (µM) |
|---|---|---|---|
| 17a | Methyl | 7.5 | 22 |
| 16a | Fluoro | 13 | >25 |
| 18a | Methoxy | 27 | >25 |
Data sourced from Scholarworks. montana.edu
Substituents at the C-2 position have a profound impact on the biological efficacy of this compound analogs. For instance, in the development of A2A adenosine receptor antagonists, the introduction of aminoalkyl chains with tertiary amines at the C-2 position was explored to improve antagonist activity and solubility. mdpi.com While some substitutions led to low or no affinity, others maintained significant binding affinities. mdpi.com For example, 6-methyl-4-(furan-2-yl)quinazolin-2-amine derivatives with aminopentylpiperidine and 4-[(piperidin-1-yl)methyl]aniline groups at C-2 exhibited binding affinities around 60 nM. mdpi.com In the context of anti-inflammatory agents, increasing the lipophilicity at C-2 by replacing a methyl group with a butyl group resulted in a more active compound. mdpi.comencyclopedia.pub The placement of a benzylamino group at C-2 also produced active compounds. mdpi.comencyclopedia.pub
The C-3 position of the quinazoline ring is another critical site for substitution, with various functional groups influencing the activity profiles. In a series of 2-methyl quinazolinone derivatives, the introduction of a thiourea (B124793) moiety with a pyrrolidine (B122466) ring at C-3 resulted in a more active compound with significant analgesic activity. encyclopedia.pub In the pursuit of potent and selective B-Raf inhibitors, 3-N-methylquinazoline-4(3H)-one based compounds were developed. doi.org The N-methylation at the C-3 position was a key structural feature. doi.org Furthermore, studies on quinazolinone-based hybrids have shown that substitutions at the 3rd position, such as with 5-substituted benzimidazole, can lead to greater inhibition of enzymes like dihydrofolate reductase (DHFR) compared to 6-substituted ones. rsc.org
The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore, particularly for inhibiting receptor tyrosine kinases (RTKs) like EGFR, which are implicated in cancer. mdpi.comnih.gov The aniline (B41778) moiety at the C-4 position is crucial for both selectivity and potency. Structure-activity relationship studies have consistently shown that the 4-anilinoquinazoline structure with substitutions at the C-6 and/or C-7 positions is a general requirement for EGFR inhibitory activity. mdpi.com Altering the aniline group at the C-4 position with other moieties generally leads to a decrease in activity. mdpi.com The nature of substituents on the aniline ring itself is also important; electron-withdrawing groups such as fluoro, chloro, and bromo often enhance antiproliferative activity. mdpi.com Specifically, 3-chloro-4-fluoro-aniline substituted quinazolines have demonstrated strong activity. mdpi.com
Table 2: Influence of C-4 Aniline Substituents on EGFR Inhibition
| Compound Feature | Effect on Activity |
|---|---|
| 4-Anilinoquinazoline with C-6/C-7 substitution | General pharmacophore for EGFR inhibition mdpi.com |
| Replacement of C-4 aniline moiety | Decreased activity mdpi.com |
| Electron-withdrawing groups on aniline ring | Advantageous for antiproliferative activity mdpi.com |
| 3-Chloro-4-fluoro-aniline substitution | Strong activity mdpi.com |
Substituents at the C-8 position also contribute significantly to the biological activity of quinazoline derivatives. In the context of anti-inflammatory agents, a compound that was unsubstituted showed low activity, but the introduction of a methyl group at C-8 along with a chloro group at C-6 resulted in good anti-inflammatory activity. mdpi.comencyclopedia.pub For anticonvulsant activity, 2,3,8-trisubstituted-4(3H)-quinazolinone derivatives were synthesized, and it was found that compounds with an acetic acid hydrazide fragment at position 8 possessed significant anticonvulsant properties. medwinpublishers.com In the design of novel PI3Kα inhibitors based on an imidazopyridine scaffold, which shares some structural similarities in terms of substitution patterns, modifications at the C-8 position were explored to improve potency. nih.gov
Computational Approaches in SAR/QSAR Analysis
Computational methods are indispensable tools in modern drug discovery for performing SAR and QSAR analyses. creative-biolabs.com These approaches allow for the prediction of biological activity and the elucidation of the structural features required for a desired pharmacological effect. creative-biolabs.comresearchgate.net
For quinazoline derivatives, various computational techniques have been employed. 2D-QSAR models have been developed to correlate biological activity with 2D structural descriptors. ijpsonline.com These models often involve generating a worksheet with biological activity as the dependent variable and various 2D descriptors as independent variables, followed by statistical analysis such as partial least squares regression. ijpsonline.com
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by correlating activity with the 3D non-covalent interaction fields surrounding the molecules. creative-biolabs.comresearchgate.net These studies require the 3D alignment of the compounds, often using the most active compound as a template. ijpsonline.com For instance, a 3D-QSAR study on 4-methyl quinazoline derivatives as PI3Kα inhibitors yielded robust models with high predictive power. researchgate.net
Molecular docking is another powerful computational tool used to study the interactions between quinazoline derivatives and their biological targets at the atomic level. researchgate.net It helps in understanding the binding modes and identifying key interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for activity. vulcanchem.comresearchgate.net These computational studies, including 2D-QSAR, 3D-QSAR, and molecular docking, provide valuable insights that guide the rational design of new, more potent, and selective this compound analogs. researchgate.netijpsonline.com
Molecular Docking Simulations to Elucidate Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. openaccessjournals.comnih.govnih.gov This technique is instrumental in understanding the interactions between this compound analogs and their biological targets at an atomic level. openaccessjournals.com
Researchers have utilized molecular docking to investigate the binding of this compound derivatives to various protein targets. For instance, studies on 4-methyl quinazoline derivatives as PI3Kα inhibitors used molecular docking to validate 3D-QSAR models and to understand the binding site interactions. researchgate.net Similarly, docking studies were crucial in identifying the binding mode of 6-arylquinazolin-4-amines to the ATP binding domain of Cdc2-like kinase 4 (Clk4). nih.gov In the context of anticancer agents, molecular docking of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives to the PI3Kα active site helped in rationalizing their inhibitory activity. mdpi.com
A study focusing on 6-methylquinazolin-4(3H)-one based compounds as binders of the BRD9 epigenetic reader employed molecular docking to screen a virtual library of synthesizable derivatives. researchgate.net The docking results, in conjunction with pharmacophore models, guided the selection of compounds for synthesis and biological evaluation. researchgate.net Furthermore, molecular docking simulations of quinazoline derivatives as PAK4 inhibitors revealed that hydrogen bond and hydrophobic interactions are key determinants of binding affinity. benthamdirect.com
The process of molecular docking involves preparing the protein and ligand structures, followed by running the docking simulation using specialized software. nih.gov The results are then analyzed to identify key interactions, such as hydrogen bonds and π-π stacking, between the ligand and the amino acid residues of the target protein. researchgate.net For example, the docking of 7-(2-ethoxynaphthalen-1-yl)-6-methylquinazoline-2,4-diamine to dihydrofolate reductase (DHFR) was performed to understand its antibacterial action. mdpi.com
3D-QSAR Modeling (CoMFA, CoMSIA) for Efficacy Prediction
Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is a powerful computational technique used to correlate the biological activity of a series of compounds with their 3D molecular properties. ijper.org Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR methods. ijper.orgjddtonline.info These models provide contour maps that visualize the regions where modifications to the molecular structure could enhance or diminish biological activity.
Several studies have successfully applied CoMFA and CoMSIA to quinazoline derivatives. For instance, a 3D-QSAR study on 4-methyl quinazoline derivatives as PI3Kα inhibitors yielded statistically significant CoMFA and CoMSIA models with high predictive ability. researchgate.net The cross-validation coefficient (q²) values were 0.850 for CoMFA and 0.92 for CoMSIA, with conventional correlation coefficient (r²) values of 0.998 and 0.987, respectively. researchgate.net Another study on quinazoline derivatives as PAK4 inhibitors also reported robust CoMFA and CoMSIA models, with CoMSIA showing a particularly strong predictive power (q²=0.762, r²=0.984, r²pred=0.822). benthamdirect.com
In the development of EGFR inhibitors, 3D-QSAR studies on quinazolinone derivatives have demonstrated that steric and hydrophobic interactions are dominant factors for activity. sphinxsai.com Similarly, for quinazoline–phosphoramidate mustard conjugates as EGFR inhibitors, CoMFA and CoMSIA models revealed the importance of steric, electrostatic, and hydrophobic fields. japsonline.com The alignment of molecules is a critical step in 3D-QSAR modeling, and various methods, such as atom-based and pharmacophore-based alignments, are employed to achieve this. japsonline.com The resulting contour maps from these analyses guide the design of new, more potent analogs. sphinxsai.comjapsonline.com
Table 1: Statistical Parameters of 3D-QSAR Models for Quinazoline Derivatives
| Study Subject | Method | q² | r² | r²pred / R²test | Reference |
|---|---|---|---|---|---|
| 4-Methyl Quinazoline Derivatives (PI3Kα Inhibitors) | CoMFA | 0.850 | 0.998 | 0.793 | researchgate.net |
| 4-Methyl Quinazoline Derivatives (PI3Kα Inhibitors) | CoMSIA | 0.920 | 0.987 | 0.804 | researchgate.net |
| Quinazoline Derivatives (PAK4 Inhibitors) | CoMFA | 0.595 | 0.986 | 0.689 | benthamdirect.com |
| Quinazoline Derivatives (PAK4 Inhibitors) | CoMSIA | 0.762 | 0.984 | 0.822 | benthamdirect.com |
| Quinazolinone Derivatives (EGFR Inhibitors) | CoMFA | 0.870 | - | - | sphinxsai.com |
| Quinazoline–Phosphoramidate Mustard Conjugates (EGFR Inhibitors) | CoMFA | 0.577 | 0.982 | 0.926 | japsonline.com |
| Quinazoline–Phosphoramidate Mustard Conjugates (EGFR Inhibitors) | CoMSIA | 0.537 | 0.964 | 0.921 | japsonline.com |
| 6-Arylquinazolin-4-amines (Clk4 Inhibitors) | 3D-QSAR | 0.790 | 0.880 | - | nih.gov |
| 6-Arylquinazolin-4-amines (Dyrk1A Inhibitors) | 3D-QSAR | 0.820 | 0.850 | - | nih.gov |
Pharmacophore Modeling for Ligand Design and Screening
Pharmacophore modeling is a crucial aspect of ligand-based drug design, focusing on the essential steric and electronic features required for a molecule to interact with a specific biological target. schrodinger.comslideshare.net A pharmacophore model represents the 3D arrangement of these features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. slideshare.net
This approach has been effectively used in the design and screening of this compound analogs. In a study aimed at identifying novel binders for the BRD9 epigenetic reader, researchers developed 3D structure-based pharmacophore models. researchgate.net These models were used to guide the design of 2- and 8-disubstituted 6-methylquinazolin-4(3H)-one derivatives. researchgate.net The pharmacophore models helped in selecting compounds from a virtual library for synthesis and subsequent biological testing. researchgate.netresearchgate.net
Pharmacophore models can be generated from a set of known active ligands (ligand-based) or from the structure of the ligand-protein complex (structure-based). schrodinger.comslideshare.net For 6-arylquinazolin-4-amines, a ligand-based pharmacophore model was developed to understand their structure-activity correlation as Clk4 and Dyrk1A inhibitors. nih.gov In another study, a 3D-QSAR-based pharmacophore model was developed for quinazoline-based acetylcholinesterase inhibitors and used to screen a database for new potential inhibitors. nih.gov The combination of pharmacophore modeling with molecular docking and other computational methods provides a powerful workflow for discovering and optimizing new lead compounds. nih.govnih.gov
Molecular Dynamics (MD) Simulations for Binding Dynamics and Stability
Molecular dynamics (MD) simulations provide detailed information about the movement and conformational changes of molecules over time. mdpi.comnih.gov This computational technique is invaluable for understanding the dynamic nature of ligand-protein interactions and assessing the stability of the resulting complex. nih.gov
For quinazoline derivatives, MD simulations have been employed to complement findings from molecular docking and QSAR studies. For instance, in the investigation of quinazoline derivatives as PAK4 inhibitors, MD simulations were used to study the stability of the ligand-protein complex. benthamdirect.com The results indicated that certain amino acid residues, like Leu398, play a crucial role in stabilizing the inhibitors within the binding site. benthamdirect.com
Similarly, a study on quinazoline–phosphoramidate mustard conjugates as EGFR inhibitors utilized a 100 ns MD simulation to confirm the stability of the docked conformation of newly designed compounds. japsonline.com The root mean square deviation (RMSD) of the protein-ligand complex is often analyzed to assess its stability over the simulation period. researchgate.net Furthermore, MD simulations were used to evaluate the thermodynamic stability of potential acetylcholinesterase inhibitors, identified through a virtual screening workflow based on a quinazoline pharmacophore model. nih.gov These simulations help in understanding the binding process at a molecular level and can reveal key interactions that contribute to the stability of the complex. nih.gov
Density Functional Theory (DFT) Based Analyses (HOMO, LUMO, MESP)
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. ajchem-a.comnih.gov This approach allows for the calculation of various molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the Molecular Electrostatic Potential (MESP). ajchem-a.comresearchgate.net
The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. pmf.unsa.bachalcogen.ro A larger HOMO-LUMO gap suggests higher stability and lower reactivity. pmf.unsa.ba DFT calculations have been performed on quinazoline derivatives to predict their reactivity. For example, a DFT study was conducted on potential acetylcholinesterase inhibitors, which were identified from a quinazoline-based pharmacophore screen, to predict their reactivity towards the target enzyme. nih.gov
The MESP is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. ajchem-a.com Red regions on a MESP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net
Table 2: Key DFT-Derived Parameters and Their Significance
| Parameter | Description | Significance in Drug Design |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Relates to the ability of a molecule to donate electrons. |
| LUMO | Lowest Unoccupied Molecular Orbital | Relates to the ability of a molecule to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. pmf.unsa.ba | Indicates the chemical reactivity and stability of a molecule. A larger gap implies greater stability. pmf.unsa.bachalcogen.ro |
| MESP | Molecular Electrostatic Potential | Maps the electrostatic potential on the surface of a molecule, identifying regions prone to electrophilic or nucleophilic attack and hydrogen bonding interactions. ajchem-a.com |
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling
In silico ADMET profiling is a computational approach used to predict the pharmacokinetic and toxicological properties of drug candidates early in the discovery process. mdpi.combiorxiv.org This helps in identifying compounds with poor ADMET profiles, thereby reducing the likelihood of late-stage failures in drug development. mdpi.com
For this compound analogs and other quinazoline derivatives, various in silico tools and web servers like admetSAR and SwissADME are utilized to predict properties such as intestinal absorption, blood-brain barrier penetration, plasma protein binding, metabolism by cytochrome P450 enzymes, and potential toxicity. ijper.orgmdpi.comajol.info
For example, a study on quinazoline derivatives as EGFR inhibitors included in silico ADMET predictions to assess their drug-likeness. ijper.org Similarly, newly designed PAK4 inhibitors based on a quinazoline scaffold were evaluated for their ADMET properties, with some showing satisfactory profiles. benthamdirect.com In another instance, the ADMET profile of 4-(3H)-quinazolinone analogues was investigated using in silico methods. researchgate.net These predictions are often based on models derived from large datasets of experimental data and consider various molecular descriptors. nih.gov While in silico ADMET profiling provides valuable early-stage information, it is important to note that these are predictions and require experimental validation.
Mechanistic Investigations of 6 Methylquinazoline Action
Molecular Target Identification and Validation for 6-Methylquinazoline Derivatives
The initial step in understanding the action of a bioactive compound is the identification of its molecular target(s). For derivatives built upon the this compound scaffold, several distinct molecular targets have been identified through various scientific approaches, including in silico screening and biological evaluation.
One significant area of investigation has focused on epigenetic regulators. Specifically, compounds featuring a 6-methylquinazolin-4(3H)-one core have been identified as novel binders of Bromodomain-containing protein 9 (BRD9), an epigenetic reader protein. researchgate.netresearchgate.net A multidisciplinary approach that combined computational techniques with chemical synthesis led to the discovery of these selective inhibitors. researchgate.net Through the screening of a virtual library, several 2- and 8-disubstituted 6-methylquinazolin-4(3H)-one derivatives were synthesized and confirmed as binders, with some showing promising selectivity for BRD9 over other bromodomains like BRD4. researchgate.net
Another key class of enzymes targeted by this compound derivatives are histone deacetylases (HDACs), which are also critical epigenetic modulators. A 2-methylquinazoline (B3150966) derivative, known as F7, was identified as a potent and selective inhibitor of HDAC6. plos.org Similarly, another derivative, 23BB, was also characterized as a highly selective HDAC6 inhibitor. nih.gov The validation of HDAC6 as a direct target was crucial for understanding the renoprotective effects of these compounds in preclinical models. plos.orgnih.gov
Beyond protein targets, certain this compound derivatives have been shown to interact with nucleic acid structures. Small molecules with a quinazoline (B50416) core can bind to the structure formed by expanded r(CCUG) repeats, which are associated with Myotonic Dystrophy Type 2 (DM2). A compound incorporating the this compound moiety demonstrated the ability to bind these RNA repeats and improve disease-associated defects.
The tubulin protein network, a key component of the cytoskeleton, has also been identified as a target for the broader class of quinazolinone compounds. nih.gov Some derivatives can interfere with microtubule polymerization, leading to mitotic arrest and apoptosis, indicating that derivatives of this compound could potentially be developed to target the cytoskeleton. nih.gov
Ligand-Receptor Binding Kinetics and Thermodynamics
Once a molecular target is identified, it is essential to quantify the interaction between the ligand (the this compound derivative) and the receptor (the target molecule). This is described by the principles of binding kinetics and thermodynamics. numberanalytics.com
Binding thermodynamics, particularly the change in free energy (ΔG), dictates the stability of the ligand-receptor complex at equilibrium. libretexts.org A key measure of this is the dissociation constant (Kd) or, in the context of inhibition, the half-maximal inhibitory concentration (IC50), which represents the concentration of a ligand required to achieve 50% inhibition of its target's activity. Lower IC50 or Kd values indicate higher binding affinity. libretexts.org
Binding kinetics describes the rates at which the ligand and receptor associate (the 'on-rate' or k_on) and dissociate (the 'off-rate' or k_off). ibmc.msk.ru These kinetic parameters can be more predictive of a drug's in vivo efficacy than affinity alone, as a long residence time (slow k_off) at the target can lead to sustained pharmacological action. ibmc.msk.ru
For this compound derivatives, several studies have reported binding affinities for their identified targets. A series of 6-methylquinazolin-4(3H)-one derivatives were found to bind to BRD9 with affinities in the low micromolar range. researchgate.net For the HDAC6 enzyme, the 2-methylquinazoline derivative F7 was shown to be a highly potent inhibitor with an IC50 value of 5.8 nM. plos.org Another selective HDAC6 inhibitor, 23BB, exhibited an IC50 of 17 nM. nih.gov In the context of RNA targets, a this compound-containing compound (Compound 58) was identified with an IC50 of 12.7 µM for binding to r(CCUG) repeats, while a more potent analog (Compound 63) showed an IC50 of 2.2 µM.
| Compound/Derivative Series | Molecular Target | Reported Affinity (IC50) | Reference |
|---|---|---|---|
| F7 | HDAC6 | 5.8 nM | plos.org |
| 23BB | HDAC6 | 17 nM | nih.gov |
| 6-methylquinazolin-4(3H)-one derivatives (e.g., 14, 16, 18) | BRD9 | Low micromolar (µM) range | researchgate.net |
| Compound 58 | r(CCUG)exp RNA repeats | 12.7 ± 0.2 µM | |
| Compound 63 | r(CCUG)exp RNA repeats | 2.2 ± 0.5 µM |
Signal Transduction Pathway Modulation by this compound Compounds
The binding of a this compound derivative to its molecular target initiates a cascade of downstream events known as signal transduction. ontosight.ai These pathways are the networks through which cells respond to stimuli, regulating fundamental processes like growth, proliferation, and apoptosis. mdpi.com By inhibiting or activating a key protein in a pathway, these compounds can significantly alter cellular behavior.
The 2-methylquinazoline derivative F7, an HDAC6 inhibitor, has been shown to modulate multiple inflammatory and stress-related signaling pathways. plos.org In a model of acute kidney injury, F7 treatment suppressed inflammatory responses by inhibiting the NF-κB pathway. plos.org It also influenced other signal mediators, reducing the phosphorylation of ERK1/2 and p38, which are key components of the MAPK signaling cascade. plos.org The direct engagement of HDAC6 by F7 leads to increased acetylation of α-tubulin and histone H3, which are upstream events triggering these pathway alterations. plos.org
Similarly, the HDAC6 inhibitor 23BB was found to modulate cell survival and apoptosis pathways. nih.gov Mechanistic studies revealed that 23BB protects against cellular damage by inhibiting endoplasmic reticulum (ER) stress. nih.gov This was evidenced by its ability to alter the activation of multiple ER stress signal mediators, including PERK, ATF6, and IRE1, as well as downstream effectors like CHOP, GRP78, and p-JNK. nih.gov This modulation of the ER stress pathway ultimately leads to a reduction in apoptosis. nih.gov
These findings demonstrate that this compound derivatives can exert their effects by intervening in critical cellular signaling networks. The modulation of pathways such as NF-κB, MAPK, and ER stress highlights their potential for treating diseases driven by inflammation and cellular stress. plos.orgnih.gov
Enzymatic Inhibition Profiles and Kinetic Parameters
Many this compound derivatives function as enzyme inhibitors. plos.orgnih.gov Analyzing their inhibition profiles and kinetic parameters provides a detailed understanding of their potency, selectivity, and mechanism of action. embrapa.brnih.gov Key kinetic parameters include the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, and the inhibitor constant (Ki), which is a measure of the inhibitor's binding affinity. mdpi.com The IC50 value is also a widely used parameter to quantify the functional strength of an inhibitor. drughunter.com
The most well-characterized enzymatic targets for this compound derivatives are HDACs. plos.orgnih.gov An inhibition profile describes not just the potency against the primary target but also the selectivity against related enzymes. High selectivity is a desirable property for a therapeutic agent as it can minimize off-target effects.
The derivative F7 was found to be a potent inhibitor of HDAC6 with an IC50 of 5.8 nM. plos.org Importantly, it was shown to be highly selective for HDAC6. A supplementary table in the study indicated its inhibitory activity against a panel of eleven HDAC enzymes, demonstrating significantly weaker inhibition of other HDAC isoforms, which confirms its selective profile. plos.org
The derivative 23BB is also a highly selective and potent HDAC6 inhibitor, with a reported IC50 value of 17 nM. nih.gov Like F7, its mechanism involves direct inhibition of the enzyme's deacetylase activity, leading to the accumulation of acetylated substrates like histone H3 and α-tubulin. nih.gov
| Compound | Enzyme Target | Inhibition Parameter (IC50) | Key Profile Feature | Reference |
|---|---|---|---|---|
| F7 | HDAC6 | 5.8 nM | Highly selective over other HDAC isoforms (HDAC1-11) | plos.org |
| 23BB | HDAC6 | 17 nM | Highly selective HDAC6 inhibitor | nih.gov |
The detailed characterization of these enzymatic inhibition profiles is fundamental to the rational design of next-generation this compound-based inhibitors with improved potency and selectivity. ibmc.msk.ru
Future Directions and Therapeutic Potential of 6 Methylquinazoline Research
Strategies for Optimizing Drug-Like Properties and Minimizing Off-Target Effects
To address the challenges of poor pharmacokinetics and off-target effects, researchers are employing a variety of optimization strategies. A key approach is the use of computational and structure-based drug design (SBDD). nih.gov Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and the development of pharmacophore models are revolutionizing the optimization process. researchgate.netresearchgate.netnih.gov These methods allow for the rational design of derivatives with improved binding affinity, selectivity, and drug-like properties before their actual synthesis, saving time and resources. researchgate.netnih.gov
Scaffold modification and substituent manipulation are central to optimizing these compounds. For example, introducing aminoalkyl chains containing tertiary amines at the C2-position of the quinazoline (B50416) ring has been shown to enhance solubility without compromising antagonist activity at the A2A adenosine (B11128) receptor. mdpi.com In another study, cyclizing an open-chain linker into a five-membered pyrrolidine (B122466) was used to lock the molecule's conformation, and the introduction of a "magic methyl" group was found to block oxidative metabolism while maintaining potency for PI3Kδ inhibitors. nih.gov These targeted chemical modifications aim to create a final compound with an optimal balance of potency, selectivity, and favorable pharmacokinetic profiles. ontosight.ainih.gov
Table 1: Optimization of 2-Aminoquinazoline (B112073) Derivatives as A2A Adenosine Receptor (A2AR) Antagonists
| Compound | Substitution | Binding Affinity (Ki for hA2AR) | Functional Antagonist Activity (IC50) | Key Optimization Strategy |
|---|---|---|---|---|
| 5c | 6-methyl-2-aminoquinazoline | >1000 nM | >30 µM | Base Scaffold |
| 5m | 7-methyl-4-(furan-2-yl)quinazolin-2-amine | 5 nM | 6 µM | Substitution at C7 and C4 |
| 9w | 6-methyl derivative with aminopentylpiperidine chain | 61 nM | ~10 µM | Improved Solubility/Activity |
| 10d | 7-methyl derivative with 4-[(piperidin-1-yl)methyl]aniline chain | 15 nM | 5 µM | Improved Solubility/Activity |
Exploration of 6-Methylquinazoline in Combination Therapies
The potential of this compound derivatives is being significantly expanded through their use in combination therapies. The rationale is that combining a targeted agent with other chemotherapeutics can lead to synergistic effects, overcome drug resistance, and allow for lower, less toxic doses of each agent. researchgate.net For instance, receptor tyrosine kinase (RTK) inhibitors with a quinazoline core often have cytostatic effects (they stop cell growth but don't kill the cells), necessitating their combination with cytotoxic agents to achieve better therapeutic outcomes in cancer treatment. nih.gov
Emerging Applications and Novel Biological Targets for this compound Derivatives
While initially known for their role as EGFR inhibitors in cancer therapy, the therapeutic landscape for this compound derivatives is rapidly broadening. nih.govgoogle.com Researchers are identifying novel biological targets and exploring applications beyond oncology.
A significant area of new research is in epigenetics. Derivatives of 6-methylquinazolin-4(3H)-one have been identified as novel binders and selective inhibitors of bromodomain-containing protein 9 (BRD9), an important epigenetic reader. researchgate.netresearchgate.net This opens up possibilities for treating diseases driven by epigenetic dysregulation. Other novel targets that have been identified for quinazoline derivatives include:
Phosphoinositide 3-kinases (PI3K): Potent PI3K inhibitors based on a 4-methylquinazoline (B149083) scaffold are being developed for cancer and idiopathic pulmonary fibrosis. researchgate.netresearchgate.net
Aurora Kinases: Certain derivatives show potent inhibitory activity against Aurora A and Aurora B kinases, which are crucial for cell cycle regulation. nih.gov
Tubulin: Some 4-aminoquinazoline derivatives act as tubulin polymerization inhibitors, showing potent antiproliferative activity across various cancer cell lines. nih.gov
Multi-Kinase Inhibition: Compounds have been designed to simultaneously inhibit multiple receptor tyrosine kinases (RTKs) such as VEGFR-2 and PDGFR-β, offering a broader attack on cancer growth and angiogenesis. nih.gov
Beyond cancer, these compounds are being investigated for inflammatory diseases and neurodegenerative disorders, with some derivatives showing promise as A2A adenosine receptor antagonists for conditions like Parkinson's or Huntington's disease. mdpi.comnih.gov
Table 2: Novel Biological Targets for Quinazoline Derivatives
| Compound/Derivative Series | Biological Target | Therapeutic Potential | Reported Activity (IC50) |
|---|---|---|---|
| 6-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one derivative (Comp. 46) | Aurora A / Aurora B | Anticancer (Neuroblastoma) | 84.42 nM / 14.09 nM |
| 4-aminoquinazoline derivative (Comp. 2) | Tubulin Polymerization | Anticancer (Prostate, Breast, Colon) | 51 - 440 nM |
| 6-methylquinazolin-4(3H)-one derivatives (Comp. 14, 16, 18, 22, 26) | BRD9 | Epigenetic Modulation | Low micromolar range |
| 2-amino-4-methylquinazoline derivatives (Comp. 37, 43) | PI3K | Anticancer (Glioblastoma) | Nanomolar potencies |
Advanced Preclinical and Clinical Research Prospects for this compound
The journey from a promising compound to an approved drug involves rigorous preclinical and clinical research. texilajournal.com For this compound derivatives, the prospects are advancing based on robust preclinical data. Advanced preclinical studies involve evaluating efficacy in relevant animal models, such as orthotopic glioblastoma and HCT116 xenograft models, where several derivatives have shown significant tumor growth inhibition. researchgate.netresearchgate.net
Crucial to advancing these compounds is a thorough safety and toxicology assessment. This includes evaluating inhibition of the hERG channel (to assess cardiotoxicity), mutagenicity through the Ames test, and inhibition of cytochrome P450 (CYP450) enzymes to predict drug-drug interactions. researchgate.net Several lead compounds have already undergone these preliminary safety assessments, showing acceptable profiles. researchgate.net
The ultimate goal is to move the most promising candidates into human clinical trials. nih.gov Based on the diverse mechanisms of action, future clinical trials could investigate this compound derivatives as monotherapies for specific patient populations (e.g., those with particular genetic mutations in EGFR or PI3K pathways) or as part of combination regimens for treating solid tumors, hematological malignancies, or even non-cancer indications like idiopathic pulmonary fibrosis and inflammatory diseases. researchgate.netgoogle.comresearchgate.net The repurposing of existing drugs with similar structures, such as apremilast (B1683926) (a PDE4 inhibitor), for new indications also provides a potential pathway for accelerating the clinical development of novel quinazoline-based therapies. nih.gov
Conclusion and Outlook
Synthesis of Current Understanding of 6-Methylquinazoline Chemistry and Biology
The this compound scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its versatile biological activities. mdpi.comdntb.gov.ua Chemically, the quinazoline (B50416) core, a fusion of benzene (B151609) and pyrimidine (B1678525) rings, provides a robust framework for extensive functionalization. mdpi.comfrontiersin.org The methyl group at the 6-position is particularly significant, as substitutions at this site have been shown to influence the molecule's biological potency. frontiersin.org For instance, research indicates that electron-rich substituents or halogens at the 6-position can enhance antibacterial activity. frontiersin.org Synthetic routes to quinazoline derivatives are well-established and diverse, including methods like the Niementowski synthesis, which involves the reaction of anthranilic acid with amides. mdpi.com Modern approaches often employ transition-metal-free or palladium-catalyzed cross-coupling reactions to achieve structural diversity with high efficiency. frontiersin.orgekb.eg
From a biological perspective, the this compound framework is a "privileged scaffold," meaning it is capable of binding to multiple, diverse biological targets. ekb.egnih.gov Its derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. dntb.gov.uarsc.orgtandfonline.com In oncology, a primary area of investigation, these compounds frequently act as kinase inhibitors. ontosight.aiemanresearch.org The quinazoline structure can mimic the adenine (B156593) ring of ATP, enabling it to competitively bind to the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR), thus inhibiting tumor cell proliferation and survival pathways. ekb.egnih.govmdpi.com More recently, derivatives of 6-methylquinazolin-4(3H)-one have been identified as novel binders of the epigenetic reader protein BRD9, which is implicated in various cancers like acute myeloid leukemia, highlighting new therapeutic avenues. researchgate.netresearchgate.net
Unaddressed Questions and Future Research Imperatives
Despite significant progress, several questions regarding this compound remain unanswered, pointing to clear imperatives for future research.
Key Unaddressed Questions:
Selectivity and Off-Target Effects: While many derivatives show potent activity against specific targets like EGFR or BRD9, their broader selectivity profile across the human kinome or other protein families is often not fully characterized. researchgate.netmdpi.com Understanding and minimizing off-target effects is crucial for developing safer therapeutics.
Mechanisms of Resistance: As with other kinase inhibitors, the potential for cancer cells to develop resistance to this compound-based drugs is a significant concern that has not been deeply explored. Research into resistance mechanisms is a critical future step.
Pharmacokinetics and Metabolic Stability: Comprehensive data on the absorption, distribution, metabolism, and excretion (ADME) profiles of many promising this compound derivatives are limited. ontosight.airsc.org Future work must focus on optimizing these properties to ensure drug-likeness and in vivo efficacy.
Full Biological Potential: The focus has heavily been on oncology. nih.gov The potential of the this compound scaffold in other therapeutic areas, such as neurodegenerative diseases, infectious diseases, and inflammatory conditions, remains largely under-explored. nih.govrroij.com
Future Research Imperatives:
Systematic Structure-Activity Relationship (SAR) Studies: There is a need for more systematic exploration of substitutions at all positions of the quinazoline ring, not just the well-trodden C2, C4, and C6 positions, to build comprehensive SAR models. frontiersin.orgrsc.org
Advanced Synthetic Methodologies: Developing more efficient, scalable, and environmentally friendly synthetic routes will be essential for creating diverse chemical libraries for high-throughput screening. frontiersin.orgchim.it
Exploration of Novel Targets: Computational and screening efforts should be directed at identifying new biological targets for the this compound scaffold beyond kinases and bromodomains. researchgate.netnih.gov
Development of Advanced Drug Delivery Systems: For compounds with poor bioavailability, research into novel drug delivery systems could help translate in vitro potency into in vivo effectiveness.
Translational Potential of this compound Research in Drug Discovery
The translational potential of this compound research is substantial, particularly in the field of oncology. The scaffold's proven ability to inhibit critical cancer targets like kinases and epigenetic readers makes it a highly attractive starting point for drug development. mdpi.comnih.gov The strategy of molecular hybridization, where the this compound core is combined with other pharmacophores, has emerged as a powerful approach to create dual-target or multi-target inhibitors, potentially overcoming drug resistance and improving therapeutic efficacy. rsc.orgnih.gov For example, hybrid molecules targeting both PI3K and HDACs have shown promise. nih.gov
The development of this compound derivatives as binders for BRD9 opens a path toward creating PROteolysis TArgeting Chimeras (PROTACs). researchgate.netresearchgate.net These are bifunctional molecules that recruit a target protein (like BRD9) to an E3 ubiquitin ligase, leading to the target's degradation rather than just inhibition. This innovative approach represents a frontier in targeted therapy and could lead to more profound and durable responses in cancers where BRD9 is overexpressed. researchgate.net
For this potential to be realized, a concerted effort is required to bridge the gap between basic research and clinical application. This involves rigorous preclinical evaluation of promising compounds, including detailed in vivo efficacy studies in relevant animal models and comprehensive toxicology assessments. ontosight.ai Furthermore, identifying predictive biomarkers will be crucial for selecting patient populations most likely to respond to these targeted agents, paving the way for personalized medicine. The journey from a "privileged scaffold" to a clinically approved drug is long, but the chemical versatility and biological activity of the this compound core position it as a highly valuable platform for the discovery of next-generation therapeutics. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-methylquinazoline, and how can researchers optimize yield and purity?
- Methodological Answer : this compound can be synthesized via cyclocondensation of anthranilic acid derivatives with methyl-substituted amines under acidic or catalytic conditions. Key steps include:
- Step 1 : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Step 2 : Monitor reaction progress via TLC or HPLC, adjusting solvent polarity (e.g., ethyl acetate/hexane gradients) to separate isomers.
- Step 3 : Purify via column chromatography, and confirm purity (>95%) using H/C NMR and high-resolution mass spectrometry (HRMS) .
- Common Pitfalls : Incomplete cyclization due to steric hindrance from the methyl group; address via temperature modulation (e.g., reflux in toluene).
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve molecular geometry and confirm methyl group positioning.
- DFT calculations : Use Gaussian or ORCA software to model HOMO-LUMO gaps and predict reactivity .
- UV-Vis spectroscopy : Correlate absorption maxima () with conjugation effects from the quinazoline core .
Q. What analytical techniques are critical for assessing this compound stability under varying conditions?
- Methodological Answer :
- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks .
- Degradation analysis : Use HPLC-PDA to detect impurities (e.g., oxidation byproducts) and quantify degradation kinetics .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Meta-analysis : Systematically review literature (e.g., PubMed, SciFinder) to identify variability in assay conditions (e.g., cell lines, IC protocols) .
- Controlled replication : Reproduce conflicting studies using standardized protocols (e.g., MTT assay for cytotoxicity, fixed incubation times) .
- Statistical evaluation : Apply ANOVA or Bayesian inference to assess significance of discrepancies .
Q. What strategies are effective for designing this compound derivatives with enhanced target selectivity?
- Methodological Answer :
- Structure-activity relationship (SAR) : Introduce substituents at positions 2 and 4 to modulate steric/electronic profiles.
- Table 1 : SAR of this compound derivatives
| Position | Substituent | Target (IC) | Selectivity Index |
|---|---|---|---|
| 2 | -Cl | EGFR (8.2 µM) | 3.5 (vs. VEGFR2) |
| 4 | -OCH | PI3K (15.4 µM) | 1.2 (vs. mTOR) |
- Molecular docking : Use AutoDock Vina to predict binding affinities to kinase domains .
- Validation : Confirm selectivity via kinome-wide profiling (e.g., Eurofins KinaseProfiler) .
Q. How should researchers address reproducibility challenges in this compound-based assays?
- Methodological Answer :
- Pre-registration : Document protocols on platforms like Open Science Framework to reduce bias .
- Interlaboratory validation : Collaborate with 3+ independent labs to verify cytotoxicity or enzyme inhibition data .
- Error analysis : Quantify uncertainties from instrumentation (e.g., ±5% variance in plate reader measurements) and biological variability (e.g., passage number of cell lines) .
- Case Study : A multi-center study reduced IC variability from 40% to 12% by standardizing DMSO concentrations (<0.1%) .
Data Presentation and Reporting Guidelines
Q. What are the best practices for presenting this compound research in manuscripts?
- Methodological Answer :
- Figures : Use ChemDraw for reaction schemes and PyMOL for protein-ligand interactions; avoid overcrowding with >3 structures per graphic .
- Tables : Include raw data in appendices and processed data (e.g., mean ± SD) in the main text .
- Keywords : Optimize for indexing (e.g., "quinazoline synthesis," "kinase inhibition") .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
